2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves several steps One common method includes the cyclization of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Chromeno[2,3-d]pyrimidines: These derivatives also have a fused ring system and are known for their diverse pharmacological properties .
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-12-7-9-13(10-8-12)18-21-19-15(20(25)22-18)11-14-5-4-6-16(23-2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEIYCYPFJKGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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